molecular formula C15H16N2O2 B2388276 N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide CAS No. 499111-62-5

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide

Cat. No.: B2388276
CAS No.: 499111-62-5
M. Wt: 256.305
InChI Key: ADGDGNJSDGENBT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is a synthetic indole derivative characterized by a cyclopropyl-substituted acetamide backbone and a 3-formyl-2-methylindole moiety. Its molecular formula is C₁₅H₁₆N₂O₂ (MW: 256.31) . The compound’s structure combines a formyl group at the indole’s 3-position and a methyl group at the 2-position, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-cyclopropyl-2-(3-formyl-2-methylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-13(9-18)12-4-2-3-5-14(12)17(10)8-15(19)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDGNJSDGENBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings regarding its mechanisms, efficacy, and applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an indole structure, which is known for its diverse biological activities. The presence of the formyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HepG2 cells. The mechanism often involves the activation of caspases, particularly caspase-8, leading to programmed cell death .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism
5rHepG210.56 ± 1.14Caspase-8 dependent apoptosis
N-CyclopropylVariousTBDTBD

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Indole derivatives are known to interact with various bacterial and fungal strains, showing promising results against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Table 2: Antimicrobial Efficacy

MicroorganismMIC (μM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

The mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation : Inducing apoptosis via caspase pathways.
  • Receptor Interaction : Binding to various receptors with high affinity, influencing multiple signaling pathways.
  • Antioxidant Properties : Potentially reducing oxidative stress in cells.

Case Studies and Research Findings

A series of studies have demonstrated the efficacy of similar compounds in various biological contexts:

  • Indole Derivatives in Cancer Therapy : A study highlighted the effectiveness of indole derivatives in inhibiting tumor growth in vivo, showcasing their potential as therapeutic agents in cancer treatment.
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of a range of indole derivatives, establishing a correlation between structural features and antimicrobial potency .

Conclusion and Future Directions

This compound represents a promising candidate for further research in pharmacology due to its diverse biological activities. Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses to optimize efficacy.
  • In vivo studies to assess therapeutic potential and safety profiles.
  • Exploration of additional biological pathways influenced by this compound.

This compound's unique structure may provide insights into developing new drugs targeting specific diseases, particularly cancer and infections caused by resistant microbial strains.

Scientific Research Applications

Anticancer Applications

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has shown promising results in various studies focused on anticancer activities.

Case Studies and Findings

  • HepG2 Cell Line : In studies involving HepG2 cells, compounds with similar structures exhibited IC50 values indicating potent cytotoxicity. For example, compounds related to this compound displayed IC50 values ranging from 10.56 to 16.12 μM against various cancer cell lines, suggesting a strong potential for further development as anticancer agents .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

Research Insights

In preclinical studies, similar compounds have shown significant reductions in tumor necrosis factor alpha (TNFα) release in animal models, indicating their potential utility in managing inflammatory diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties.

Biological Evaluation

Indole derivatives have been recognized for their broad-spectrum antimicrobial activity. Research indicates that modifications to the indole structure can enhance antibacterial and antifungal efficacy. For instance, N-substituted indoles have been evaluated against various bacterial strains and fungi, showing promising results .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Biological Activity Target IC50 Values (μM) Mechanism
AnticancerHepG2 Cells10.56 - 16.12Induction of apoptosis via caspase activation
Anti-inflammatoryTNFα ReleaseNot specifiedInhibition of p38 MAPK and PDE4
AntimicrobialVarious BacteriaVariableDisruption of microbial cell function

Comparison with Similar Compounds

Substitution Patterns at the Indole Ring

The following table highlights key analogs differing in substituents at the indole ring and acetamide group:

Compound Name Molecular Formula MW Indole Substitutions (Position 2/3) Acetamide Substitution CAS No./ID Key Properties/Applications
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide C₁₅H₁₆N₂O₂ 256 2-methyl, 3-formyl Cyclopropyl Not specified Research use; structural uniqueness
N-Cyclopropyl-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide C₁₉H₁₆FN₂O₂ 338 3-(2-fluorobenzoyl) Cyclopropyl 831250-48-7 Enhanced metabolic stability
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide C₁₄H₁₃N₂O₂ 241 3-formyl Cyclopropyl 530121-56-3 Simpler backbone; lower MW
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide C₁₄H₁₇N₂O₂ 244 3-formyl Isopropyl 708284-70-2 Increased steric bulk
N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide C₁₄H₁₃N₂O₂ 241 2-methyl, 3-H 2-oxoacetamide 695195-75-6 Altered H-bonding capacity
N-(2,5-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide C₁₉H₁₈N₂O₂ 306 3-formyl 2,5-dimethylphenyl 592546-20-8 Enhanced lipophilicity

Key Structural and Functional Differences

Substitution at Indole 3-Position: The 3-formyl group in the target compound (vs.

Acetamide Modifications: The cyclopropyl group in the target compound may enhance metabolic stability compared to the isopropyl analog , which introduces bulkier substituents.

Physicochemical Properties :

  • LogP and Solubility : The target compound’s logP (~2.1, inferred from ) suggests moderate lipophilicity, comparable to simpler analogs like N-cyclopropyl-2-(1H-indol-1-yl)acetamide (logP: 2.1174) .
  • Molecular Weight : The target’s higher MW (256 vs. 214–244 in analogs) may influence bioavailability and permeability.

Q & A

Basic: What are the key steps for synthesizing N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves:

Indole Core Functionalization : Introducing the 3-formyl and 2-methyl groups via Vilsmeier-Haack formylation or Friedel-Crafts acylation, followed by methylation using iodomethane under basic conditions.

Amide Bond Formation : Coupling the indole derivative with cyclopropylamine using carbodiimide reagents (e.g., DCC or EDCI) in anhydrous DMF or THF.
Optimization Strategies :

  • Activation : Use N,N'-carbonyldiimidazole (CDI) to enhance amidation efficiency, as demonstrated in cyclopropane-containing acetamide syntheses .
  • Solvent Control : Anhydrous THF minimizes side reactions (e.g., hydrolysis of the formyl group).
  • Temperature : Maintain 0–5°C during coupling to suppress epimerization or degradation.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify the cyclopropyl group (δ ~0.5–1.5 ppm for CH2 protons; δ ~6–12 ppm for indole protons). The formyl proton appears as a singlet near δ 10.0 ppm .
  • IR Spectroscopy : Confirm the presence of the amide (C=O stretch at ~1650–1680 cm⁻¹) and formyl (C=O stretch at ~1700 cm⁻¹) groups .
  • HRMS : Validate molecular weight (e.g., calculated m/z for C₁₆H₁₇N₂O₂: 269.1290) .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The 3-formyl group may participate in hydrogen bonding, while the cyclopropyl moiety enhances lipophilicity .
  • DFT Calculations : Analyze electron density distribution to predict reactivity at the formyl or acetamide sites .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize in vitro testing .

Advanced: How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence bioactivity?

Methodological Answer:
Comparative SAR studies reveal:

  • Cyclopropyl Group : Enhances metabolic stability compared to bulkier aryl groups (e.g., 2,5-dimethylphenyl) by reducing steric hindrance and oxidative metabolism .
  • Formyl Position : 3-Formyl indoles show higher electrophilicity, enabling covalent binding to cysteine residues in enzymes, whereas 1- or 2-substituted analogs lack this reactivity .
    Example : A study on analogous indole-acetamides showed a 10-fold increase in kinase inhibition when cyclopropyl replaced phenyl .

Advanced: What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC50 values)?

Methodological Answer:

  • Standardized Assays : Use cell lines with consistent expression levels of the target (e.g., HEK293T for GPCR studies) and control for batch-to-batch variability in compound purity.
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if degradation products interfere with activity measurements .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if discrepancies arise between enzymatic and cellular assays .

Advanced: How can synthetic byproducts or impurities be identified and mitigated?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., N-acetyl derivatives from incomplete amidation) using reverse-phase C18 columns and gradient elution .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the cyclopropyl group .
  • Purification : Use preparative HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to separate diastereomers .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the formyl group.
  • Hydrolysis Risk : Avoid aqueous buffers at pH >8, which may cleave the acetamide bond. Use lyophilized aliquots for long-term storage .
  • Hygroscopicity : Desiccate intermediates rigorously; the cyclopropyl group can absorb moisture, leading to aggregation .

Advanced: What role does the 3-formyl group play in mediating chemical reactivity?

Methodological Answer:

  • Nucleophilic Attacks : The formyl group undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, useful for bioconjugation .
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions at the 3-position are feasible if the formyl group is protected (e.g., as an acetal) .
  • Redox Activity : The formyl moiety can be reduced to a hydroxymethyl group (NaBH₄), altering solubility and target interactions .

Advanced: How can batch-to-batch variability in synthesis impact reproducibility, and how is this controlled?

Methodological Answer:

  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Quality Metrics : Enforce strict thresholds for purity (>98% by HPLC) and enantiomeric excess (>99% via chiral columns) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology to minimize variability .

Basic: What are the recommended in vitro assays for preliminary biological evaluation?

Methodological Answer:

  • Enzymatic Assays : Test inhibition of acetylcholinesterase or kinases using fluorogenic substrates (e.g., ATCh for AChE) .
  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells, noting IC50 values at 24–72 hours .
  • Membrane Permeability : Employ Caco-2 monolayers or PAMPA to predict oral bioavailability .

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